molecular formula C22H18N4O4S B11591420 6-nitro-3-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

6-nitro-3-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

Cat. No.: B11591420
M. Wt: 434.5 g/mol
InChI Key: OITVAVLZCVRBAK-UHFFFAOYSA-N
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Description

6-nitro-3-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include 4-phenylquinolin-2(1H)-one and 6-oxo-4-propyl-1,6-dihydropyrimidine-2-thiol. The key steps in the synthesis may involve nitration, sulfonation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro and phenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Pyrimidine Derivatives: Such as 5-fluorouracil, used in cancer treatment.

Uniqueness

What sets 6-nitro-3-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both quinoline and pyrimidine moieties in a single molecule provides a versatile scaffold for further modification and optimization in drug development.

Properties

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

6-nitro-3-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C22H18N4O4S/c1-2-6-14-11-18(27)25-22(23-14)31-20-19(13-7-4-3-5-8-13)16-12-15(26(29)30)9-10-17(16)24-21(20)28/h3-5,7-12H,2,6H2,1H3,(H,24,28)(H,23,25,27)

InChI Key

OITVAVLZCVRBAK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SC2=C(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C4=CC=CC=C4

Origin of Product

United States

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